molecular formula C5H8ClN3 B1509254 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1117915-55-5

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Cat. No. B1509254
CAS RN: 1117915-55-5
M. Wt: 145.59 g/mol
InChI Key: XNBOTNWYTFAMAA-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound that has been identified as a potent inhibitor of Aurora kinases . It shows low nanomolar potency against additional anticancer kinase targets . The optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of this compound .


Molecular Structure Analysis

The molecular formula of this compound is C5H8ClN3 . The exact mass is 145.0406750 g/mol and the monoisotopic mass is also 145.0406750 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 40.7 Ų . It has 0 rotatable bonds . The IUPAC name is 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride .

Mechanism of Action

Target of Action

The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . They are key regulators of major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis .

Mode of Action

This compound acts as a potent inhibitor of Aurora kinases . It binds to the ATP pocket of these kinases, inhibiting their activity . This results in the disruption of the normal cell cycle, particularly the processes of mitosis and cytokinesis .

Biochemical Pathways

The inhibition of Aurora kinases by this compound affects several biochemical pathways. The most significant of these is the cell cycle pathway , where it disrupts the normal progression of mitosis and cytokinesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .

Pharmacokinetics

These properties, along with its high antiproliferative activity on different cancer cell lines, have led to its consideration for further development .

Result of Action

The result of the action of this compound is the inhibition of cell division, particularly in cancer cells . By inhibiting Aurora kinases, it disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the treatment of cancers where Aurora kinases are overexpressed .

Advantages and Limitations for Lab Experiments

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has several advantages for lab experiments. It is easy to synthesize and has good stability. It is also relatively inexpensive compared to other compounds with similar activities. However, it has some limitations, including low solubility in water and some organic solvents. This can make it challenging to work with in certain experiments.

Future Directions

For the use of this compound in scientific research include the synthesis of new derivatives with improved properties and the investigation of its potential applications in other fields.

Scientific Research Applications

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has been widely used in scientific research due to its potential applications in different fields. It has been found to have anti-inflammatory, antitumor, and antiviral activities. It has also been used as a ligand in the synthesis of metal complexes and as a building block in the synthesis of other compounds.

properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBOTNWYTFAMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735102
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157327-47-4, 1117915-55-5
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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